molecular formula C12H10N2O2 B13835371 (E)-5-(phenyldiazenyl)benzene-1,3-diol

(E)-5-(phenyldiazenyl)benzene-1,3-diol

Katalognummer: B13835371
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: AKEJWZBTXCLPTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(phenyldiazenyl)benzene-1,3-diol, also known as Sudan I, is an azo compound characterized by its vivid red-orange color. It is primarily used as a dye and has applications in various industries, including textiles, plastics, and food. due to its potential carcinogenic properties, its use in food products has been banned in many countries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(phenyldiazenyl)benzene-1,3-diol typically involves the diazotization of aniline followed by a coupling reaction with resorcinol. The reaction conditions often require an acidic medium, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with resorcinol in an alkaline medium to produce the final azo compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5-(phenyldiazenyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(E)-5-(phenyldiazenyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a model compound in studying azo dye chemistry and reactions.

    Biology: Investigated for its effects on cellular processes and potential as a biological stain.

    Medicine: Studied for its potential carcinogenic effects and mechanisms of action.

    Industry: Utilized in the development of new dyes and pigments.

Wirkmechanismus

The mechanism of action of (E)-5-(phenyldiazenyl)benzene-1,3-diol involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to its carcinogenic properties. The compound also undergoes metabolic activation in the liver, forming reactive intermediates that can bind to DNA and induce mutations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-5-(phenyldiazenyl)benzene-1,3-diol is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its potential carcinogenicity also sets it apart from some other azo dyes, leading to more stringent regulations on its use .

Eigenschaften

Molekularformel

C12H10N2O2

Molekulargewicht

214.22 g/mol

IUPAC-Name

5-phenyldiazenylbenzene-1,3-diol

InChI

InChI=1S/C12H10N2O2/c15-11-6-10(7-12(16)8-11)14-13-9-4-2-1-3-5-9/h1-8,15-16H

InChI-Schlüssel

AKEJWZBTXCLPTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.